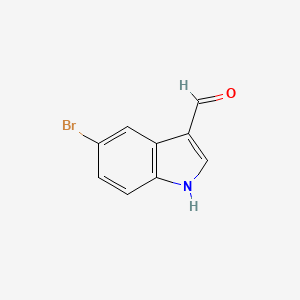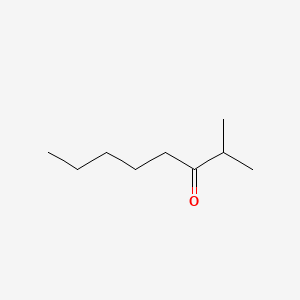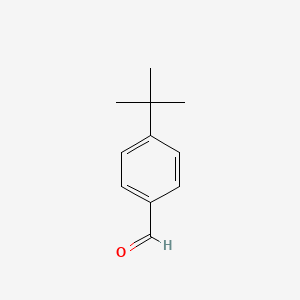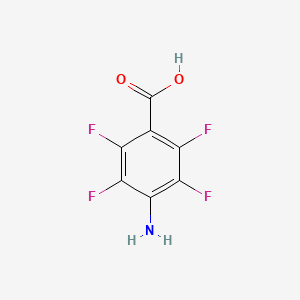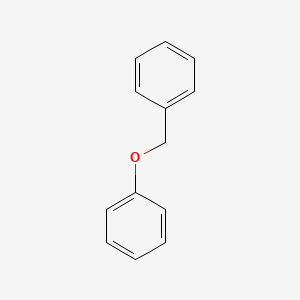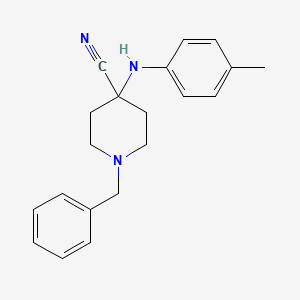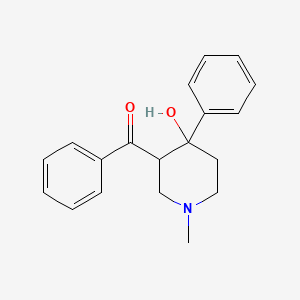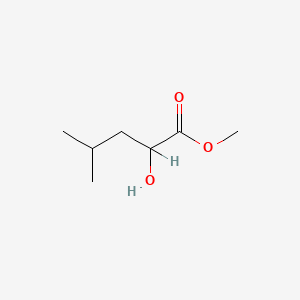
2-Hidroxi-4-metilpentanoato de metilo
Descripción general
Descripción
El 2-hidroxi-4-metilvalerato de metilo es un compuesto orgánico con la fórmula molecular C7H14O3. Es un líquido incoloro con un olor dulce y afrutado, y es uno de los compuestos volátiles dominantes que se encuentran en el vinagre aromático de Zhenjiang
Aplicaciones Científicas De Investigación
El 2-hidroxi-4-metilvalerato de metilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como reactivo en la síntesis orgánica y como estándar para métodos analíticos.
Biología: Estudiando las vías metabólicas y la biosíntesis de compuestos volátiles en microorganismos.
Medicina: Investigando su potencial como agente aromatizante o en el desarrollo de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-hidroxi-4-metilvalerato de metilo implica su interacción con objetivos moleculares y vías específicas. En los sistemas biológicos, se metaboliza mediante enzimas para formar varios intermediarios que contribuyen a su olor y sabor característicos. Los efectos del compuesto están mediados a través de su interacción con los receptores olfativos, lo que lleva a la percepción de su aroma afrutado .
Análisis Bioquímico
Biochemical Properties
Methyl 2-hydroxy-4-methylpentanoate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for the metabolism and breakdown of ester compounds in biological systems. Additionally, methyl 2-hydroxy-4-methylpentanoate can interact with proteins and other biomolecules, influencing their structure and function through ester bond formation and cleavage .
Cellular Effects
Methyl 2-hydroxy-4-methylpentanoate affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. This compound also impacts gene expression by altering the transcriptional activity of specific genes . Furthermore, methyl 2-hydroxy-4-methylpentanoate affects cellular metabolism by participating in metabolic pathways that involve ester compounds, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of methyl 2-hydroxy-4-methylpentanoate involves its interaction with biomolecules through ester bond formation and cleavage. This compound can act as a substrate for esterases and lipases, leading to the hydrolysis of ester bonds and the release of 2-hydroxy-4-methylpentanoic acid . Additionally, methyl 2-hydroxy-4-methylpentanoate can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-hydroxy-4-methylpentanoate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of 2-hydroxy-4-methylpentanoic acid . Long-term exposure to methyl 2-hydroxy-4-methylpentanoate can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 2-hydroxy-4-methylpentanoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, methyl 2-hydroxy-4-methylpentanoate can exhibit toxic effects, including enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
Methyl 2-hydroxy-4-methylpentanoate is involved in metabolic pathways that include esterification and hydrolysis reactions. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds, leading to the formation of 2-hydroxy-4-methylpentanoic acid . This compound can also affect metabolic flux by influencing the levels of metabolites involved in ester metabolism .
Transport and Distribution
Within cells and tissues, methyl 2-hydroxy-4-methylpentanoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of methyl 2-hydroxy-4-methylpentanoate within specific cellular compartments can influence its activity and function .
Subcellular Localization
Methyl 2-hydroxy-4-methylpentanoate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of methyl 2-hydroxy-4-methylpentanoate can influence its interactions with biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 2-hidroxi-4-metilvalerato de metilo se puede sintetizar mediante la esterificación del ácido 2-hidroxi-4-metilvalérico con metanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción generalmente ocurre bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de producción industrial: En entornos industriales, la producción de 2-hidroxi-4-metilvalerato de metilo implica procesos de esterificación similares, pero a mayor escala. La reacción se lleva a cabo en grandes reactores con agitación continua y temperatura controlada para optimizar el rendimiento y la pureza. El producto se purifica luego mediante destilación para eliminar cualquier material de partida sin reaccionar y subproductos.
Tipos de Reacciones:
Oxidación: El 2-hidroxi-4-metilvalerato de metilo puede sufrir reacciones de oxidación para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: Puede participar en reacciones de sustitución nucleofílica donde el grupo hidroxilo es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) para reacciones de sustitución.
Productos Principales:
Oxidación: Formación de ácido 2-ceto-4-metilvalérico o ácido 2-hidroxi-4-metilvalérico.
Reducción: Formación de 2-hidroxi-4-metilpentanol.
Sustitución: Formación de 2-cloro-4-metilvalerato o 2-bromo-4-metilvalerato.
Comparación Con Compuestos Similares
El 2-hidroxi-4-metilvalerato de metilo se puede comparar con otros compuestos similares, como:
- 2-Hidroxi-4-metilpentanoato de metilo
- Ácido 4-metilvalérico
- Ácido 2-hidroxi-4-metilpentanoico
Unicidad: El 2-hidroxi-4-metilvalerato de metilo es único debido a su estructura específica, que imparte un olor dulce y afrutado distintivo. Esto lo hace particularmente valioso en la industria de sabores y fragancias. Además, su presencia en el vinagre aromático de Zhenjiang destaca su importancia en la química alimentaria y la microbiología .
Propiedades
IUPAC Name |
methyl 2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNYUDSMPILKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865995 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with sweet, fruity, musty odour | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in fat | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.951-0.957 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
40348-72-9 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040348729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-HYDROXY-4-METHYLPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89113PPP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl DL-Leucate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 2-hydroxy-4-methylpentanoate in rambutan fruit?
A1: Methyl 2-hydroxy-4-methylpentanoate is a significant volatile compound found in rambutan fruit (Baccaurea motleyana). While not the most abundant volatile, it contributes to the overall aroma profile of the fruit alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-3-methylpentanoate. These compounds, along with the major volatile compound (E)-hex-2-enal, are likely key contributors to the characteristic scent of rambutan. []
Q2: Are there any known studies investigating the specific sensory properties of methyl 2-hydroxy-4-methylpentanoate in relation to fruit aroma?
A2: While the provided research [] identifies methyl 2-hydroxy-4-methylpentanoate as a volatile constituent of rambutan fruit, it doesn't delve into its specific sensory properties. Further research would be needed to determine the individual aroma characteristics contributed by this compound and its potential impact on consumer perception of fruit flavor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


